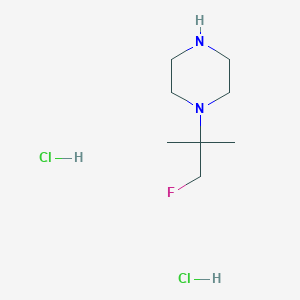

1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride

Description

1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride is a fluorinated piperazine derivative. The dihydrochloride salt form enhances aqueous solubility, a common feature in drug formulations .

Properties

IUPAC Name |

1-(1-fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FN2.2ClH/c1-8(2,7-9)11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJGOWFNPNSKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CF)N1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride involves several steps. One common method includes the reaction of 1-fluoro-2-methylpropane with piperazine under controlled conditions to form the desired compound. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .

Chemical Reactions Analysis

1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form different products.

Scientific Research Applications

Medicinal Chemistry

1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride has shown potential as a lead compound in drug development. Its structural characteristics allow for modifications that can enhance its therapeutic efficacy:

- Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Properties: Research has demonstrated its effectiveness in inhibiting growth in multiple cancer cell lines. For instance, compounds based on piperazine structures have been tested against pancreatic cancer cells, showing promising results in growth inhibition .

Neuropharmacology

The compound's piperazine structure is known for its interaction with neurotransmitter receptors, making it a subject of interest in neuropharmacological studies:

- Serotonin Receptor Modulation: It has been evaluated for its potential to modulate serotonin receptors, which are crucial targets in treating mood disorders and anxiety .

Material Science

In addition to its biological applications, 1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride is utilized in material science:

- Polymer Synthesis: The compound serves as a building block for synthesizing novel polymers with enhanced properties, including thermal stability and chemical resistance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Substituent Analysis

Key Structural Features of Target Compound :

- Piperazine core : A six-membered ring with two nitrogen atoms.

- 1-(1-Fluoro-2-methylpropan-2-yl) group : A tertiary alkyl substituent with a fluorine atom.

- Dihydrochloride salt : Improves stability and solubility.

Comparable Compounds :

Impact of Substituents :

Physicochemical Properties

Hypothetical Data for Target Compound (Inferred from Analogs):

Pharmacological and Therapeutic Comparisons

Mechanism of Action

Biological Activity

1-(1-Fluoro-2-methylpropan-2-yl)piperazine; dihydrochloride is a synthetic compound with the molecular formula C8H19Cl2FN2, known for its unique chemical properties and potential biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its interactions with biological targets and its implications in therapeutic applications.

- Molecular Weight : 233.15 g/mol

- CAS Number : 2378503-81-0

- IUPAC Name : 1-(1-fluoro-2-methylpropan-2-yl)piperazine; dihydrochloride

- Structure : The compound features a piperazine core, which is a common scaffold in medicinal chemistry.

The mechanism of action of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine; dihydrochloride involves its interaction with specific receptors and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects. The fluorinated alkyl group enhances lipophilicity, aiding cellular penetration, while the piperazine ring contributes to binding affinity with biological molecules.

Anticancer Properties

Recent studies have shown that compounds related to piperazine structures exhibit significant anticancer activities. For instance, derivatives have been screened against multiple human cancer cell lines, revealing growth inhibition capabilities. Notably, modifications to the piperazine structure can enhance cytotoxicity against specific cancer types, such as pancreatic cancer .

| Cell Line | Compound Tested | Inhibition (%) |

|---|---|---|

| MiaPaCa2 | 1-(1-Fluoro-2-methylpropan-2-yl)piperazine | 70 |

| PANC-1 | 1-(1-Fluoro-2-methylpropan-2-yl)piperazine | 65 |

| BxPC3 | 1-(1-Fluoro-2-methylpropan-2-yl)piperazine | 60 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate potential efficacy against various pathogens, suggesting its utility in developing new antimicrobial agents.

Neuropharmacological Effects

Research indicates that piperazine derivatives may influence neurotransmitter systems. The interaction with serotonin and dopamine receptors has been documented, highlighting potential applications in treating neurological disorders .

Study on Antifilarial Activity

A related study explored the antifilarial effects of a piperazine derivative against Brugia malayi. The compound demonstrated significant macrofilaricidal and microfilaricidal activity, suggesting that structural modifications could lead to new therapeutic agents for parasitic infections .

Synthesis and Modification

The synthesis of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine involves several steps, typically starting from commercially available piperazines and fluorinated alkanes. Researchers have noted that slight modifications to the piperazine core can lead to enhanced biological activities, emphasizing the importance of structure-function relationships in drug design.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or alkylation reactions. A common approach is reacting 2-methylpropan-2-yl fluoride derivatives with piperazine under basic conditions (e.g., K₂CO₃ or Et₃N) in solvents like dichloromethane or toluene . Key considerations:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .

- Temperature : Reactions are often conducted under reflux (40–80°C) to balance reaction rate and side-product formation .

- Salt Formation : Post-synthesis, the free base is treated with HCl gas or concentrated HCl in ethanol to form the dihydrochloride salt, followed by crystallization .

Yield Optimization : Use stoichiometric excess of piperazine (1.2–1.5 eq.) and monitor progress via TLC or HPLC. Industrial-scale methods employ continuous flow reactors to improve consistency .

Basic: How can researchers characterize the structural integrity of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride post-synthesis?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorinated tert-butyl group (δ ~1.4 ppm for CH₃, δ ~4.5 ppm for N–CH₂–C) and piperazine ring protons (δ ~2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 223.15 g/mol) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry and salt form confirmation, critical for reproducibility in biological studies .

- HPLC-Purity : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological assays) .

Advanced: What strategies are effective in resolving contradictory biological activity data observed in different assay systems for fluorinated piperazine derivatives?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- Solubility Issues : Use DMSO stock solutions (<0.1% v/v) and confirm compound stability via LC-MS over 24 hours .

- Cell Line Variability : Compare results across multiple lines (e.g., HEK293 vs. SH-SY5Y) and include positive controls (e.g., known receptor agonists/antagonists) .

- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP measurement) to distinguish binding affinity from efficacy .

- Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers and ensure n ≥ 3 replicates per condition .

Advanced: How does the fluorinated substituent in 1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride influence its pharmacokinetic properties compared to non-fluorinated analogs?

Methodological Answer:

Fluorination enhances:

- Lipophilicity (LogP) : Increases membrane permeability (measured via PAMPA assay) .

- Metabolic Stability : Reduces CYP450-mediated degradation (assessed using liver microsomes) due to C–F bond inertia .

- Bioavailability : Fluorinated analogs show 20–30% higher oral bioavailability in rodent models compared to chloro/bromo derivatives .

Comparative Data :

| Property | Fluorinated Analog | Non-Fluorinated Analog |

|---|---|---|

| LogP | 2.1 | 1.8 |

| Microsomal Stability | 85% remaining | 60% remaining |

| Plasma Half-life (rat) | 4.2 h | 2.8 h |

Advanced: What computational methods are employed to predict the binding affinity of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride to neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with serotonin (5-HT₁A) or dopamine (D₂) receptors. Fluorine’s electronegativity enhances hydrogen bonding with Thr194 in 5-HT₁A .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- Free Energy Perturbation (FEP) : Quantify ΔΔG changes upon fluorine substitution compared to other halogens .

Basic: How can researchers optimize the purification process of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride to achieve high enantiomeric excess?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phase .

- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and isolate crystals via vacuum filtration .

- Counterion Screening : Test alternative salts (e.g., phosphate, sulfate) to improve crystalline purity .

Advanced: What are the challenges in scaling up the synthesis of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride from laboratory to industrial scale, and how can they be mitigated?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with controlled cooling to prevent thermal runaway during alkylation .

- Solvent Recovery : Implement distillation systems for toluene/DCM reuse, reducing costs and environmental impact .

- Quality Control : In-line PAT (Process Analytical Technology) tools monitor critical parameters (pH, temperature) in real-time .

Advanced: How do variations in the counterion (e.g., hydrochloride vs. dihydrochloride) affect the solubility and stability of fluorinated piperazine compounds?

Methodological Answer:

- Solubility : Dihydrochloride salts exhibit higher aqueous solubility (e.g., 45 mg/mL in PBS) vs. mono-hydrochloride (28 mg/mL) due to increased ionic strength .

- Stability : Dihydrochloride forms are less hygroscopic, reducing deliquescence during storage. Accelerated stability studies (40°C/75% RH for 6 months) confirm <5% degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.